molecular formula C19H22N2O4 B2671609 tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate CAS No. 865612-62-0

tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B2671609
CAS No.: 865612-62-0
M. Wt: 342.395
InChI Key: DPUOKTNKCXIURH-UHFFFAOYSA-N
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Description

The compound “tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate” is a complex organic molecule. It contains several functional groups including an amino group (-NH2), a cyano group (-CN), a methoxy group (-OCH3), and a carboxylate ester group (-COO-). These functional groups suggest that this compound may have interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, the cyano group could undergo addition reactions, and the ester group could be involved in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like -CN, -NH2, and -COO- would likely make this compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized through organocatalysis, revealing its potential for diverse synthetic pathways. This process involves the use of bifunctional noncovalent organocatalysts, yielding the product as a racemic mixture. Structural confirmation of the synthesized compound was achieved through high-resolution mass spectrometry and various spectroscopic methods (Hozjan et al., 2023).

Biological and Pharmaceutical Research

  • Although explicit information on biological or pharmaceutical applications of this specific compound was not found in the current research papers, similar compounds, such as 2-Amino-4H-pyrans, have shown to exhibit biological activities. These activities include anti-cancer, antihypertensive, and coronary dilating effects, indicating the potential for medical applications of related compounds (Zonouzi et al., 2006).

Chemical Properties and Interactions

  • Some derivatives of this compound, such as the 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate, have been studied for their steric properties and molecular interactions. These studies revealed insights into their conformational aspects and potential for forming intermolecular hydrogen bonds, which are critical for understanding chemical reactivity and interactions (Nesterov et al., 2007).

Crystallography and Molecular Structure

  • Research on similar compounds like tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, an indoline derivative, provided insights into their crystal structure and molecular interactions. Such studies are essential for understanding the structural basis of the compound's chemical properties and potential applications (Sharma et al., 2016).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities given its complex structure and the presence of several functional groups that are often found in biologically active compounds .

Properties

IUPAC Name

tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-11-15(18(22)25-19(2,3)4)16(14(10-20)17(21)24-11)12-6-8-13(23-5)9-7-12/h6-9,16H,21H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUOKTNKCXIURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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